molecular formula C26H22FN3O2S2 B11307163 2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide

2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11307163
M. Wt: 491.6 g/mol
InChI Key: XQFAUCZBMIHWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE
  • **2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H22FN3O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)-5-(4-methylphenyl)sulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H22FN3O2S2/c1-17-7-13-21(14-8-17)34-23-15-28-26(33-16-18-5-3-4-6-22(18)27)30-24(23)25(31)29-19-9-11-20(32-2)12-10-19/h3-15H,16H2,1-2H3,(H,29,31)

InChI Key

XQFAUCZBMIHWLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC=C(C=C3)OC)SCC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.